molecular formula C18H26N2 B14413152 N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine CAS No. 83343-44-6

N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine

Cat. No.: B14413152
CAS No.: 83343-44-6
M. Wt: 270.4 g/mol
InChI Key: GKDJCOLVXBCNNK-UHFFFAOYSA-N
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Description

N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine is a chemical compound known for its potent activity as a serotonin 5-HT1A receptor agonist . This compound has been studied extensively for its potential therapeutic applications, particularly in the field of neuropharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine typically involves the reaction of 6,7,8,9-tetrahydro-3H-benzo[e]indole with N,N-dipropylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine involves its binding to serotonin 5-HT1A receptors. This binding leads to the activation of these receptors, which in turn modulates the release of neurotransmitters like serotonin and dopamine. The compound’s effects on these neurotransmitter systems are believed to underlie its potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high oral bioavailability and potent activity as a serotonin 5-HT1A receptor agonist. Its ability to modulate both serotonergic and dopaminergic systems makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

83343-44-6

Molecular Formula

C18H26N2

Molecular Weight

270.4 g/mol

IUPAC Name

N,N-dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine

InChI

InChI=1S/C18H26N2/c1-3-11-20(12-4-2)15-7-5-14-6-8-18-16(9-10-19-18)17(14)13-15/h6,8-10,15,19H,3-5,7,11-13H2,1-2H3

InChI Key

GKDJCOLVXBCNNK-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC=C3

Origin of Product

United States

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